3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide
Overview
Description
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide is a complex organic compound with the molecular formula C24H24N2O5 This compound is characterized by its intricate structure, which includes multiple methoxy groups, a benzoyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 4-nitroaniline to produce 3-methoxy-N-(4-nitrophenyl)benzamide. Finally, this compound undergoes a methoxylation reaction to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and purification techniques like recrystallization and chromatography, are applicable.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: The major product is 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-aminophenyl]benzamide.
Substitution: Products vary depending on the nucleophile used but may include compounds with different alkoxy or aryloxy groups.
Scientific Research Applications
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for other specialized compounds.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the methoxy and benzoyl groups may contribute to its binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(3-methoxybenzoyl)-N-methylbenzamide
- 2-methoxy-N-(3-methoxybenzoyl)-N-methylbenzamide
- 4-methoxy-N-(3-methoxybenzoyl)-N-methylbenzamide
Uniqueness
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for studying various chemical and biological processes .
Properties
IUPAC Name |
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-30-17-7-3-5-14(11-17)21(26)23-16-9-10-20(25(28)29)19(13-16)24-22(27)15-6-4-8-18(12-15)31-2/h3-13H,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCYTZKKOURRJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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